N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide
Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is a synthetic small molecule featuring a naphthamide core linked via a methylene group to a piperidin-4-yl moiety, which is further substituted with a tetrahydro-2H-pyran-4-yl group.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-8-12-24(13-9-17)19-10-14-26-15-11-19/h1-7,17,19H,8-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGAWBMTGGVTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with tetrahydro-2H-pyran in the presence of a reducing agent such as sodium borohydride.
Naphthamide Formation: The next step involves the coupling of the piperidine intermediate with 1-naphthoyl chloride. This reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Oxidized naphthamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthamide compounds with various alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its effects on cellular pathways and its potential therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
The following table summarizes key structural analogs and their pharmacological properties:
Metabolic Stability and Physicochemical Properties
Microsomal Stability :
Molecular Weight and Lipophilicity :
Key Differentiators
- Target vs.
- Target vs. P2X7 Antagonist 7 : The absence of a phenyl-thio group in the target compound likely reduces off-target kinase inhibition observed in thioether-containing analogs .
Biological Activity
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 255.36 g/mol
- CAS Number : 787518-60-9
The compound features a naphthalene moiety linked to a piperidine ring with a tetrahydropyran substituent, which is crucial for its biological activity.
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The compound may modulate signaling pathways that are associated with inflammation, pain, and neuroprotection.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Antinociceptive Activity : Research indicates that this compound possesses significant antinociceptive effects in animal models. It appears to act on the central nervous system to alleviate pain, potentially through opioid receptor modulation.
- Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders.
Study 1: Antinociceptive Evaluation
A study conducted on mice demonstrated that administration of this compound resulted in a dose-dependent reduction in pain response measured via the hot plate test. The effective dose range was found to be between 5 mg/kg and 20 mg/kg.
Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in rats, treatment with the compound significantly decreased levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)-1-naphthamide | Structure | Moderate antinociceptive effects |
| N-(tetrahydro-pyran)-piperidinamine | Structure | Low anti-inflammatory activity |
The unique combination of the tetrahydropyran and naphthamide structures in this compound contributes to its enhanced biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
